2-Debenzoyl Paclitaxel 2-Pentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

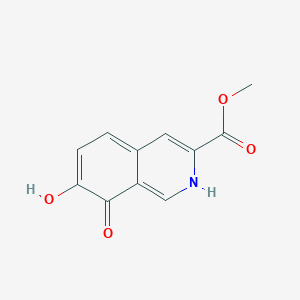

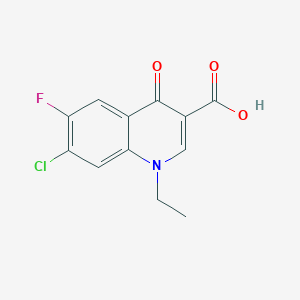

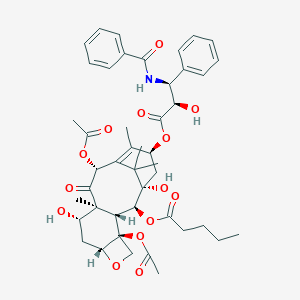

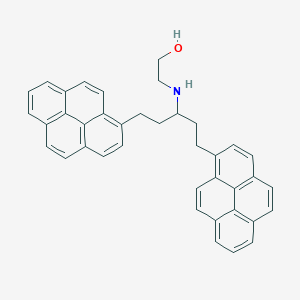

2-Debenzoyl Paclitaxel 2-Pentanoate is an impurity of Paclitaxel , a mitotic inhibitor used in cancer chemotherapy . It is also known as Benzenepropanoic acid, β- (benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12… . The molecular formula is C45 H55 N O14 and the molecular weight is 833.92 .

Molecular Structure Analysis

The molecular structure of 2-Debenzoyl Paclitaxel 2-Pentanoate consists of 120 bonds in total, including 65 non-H bonds, 19 multiple bonds, 16 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 1 four-membered ring, 4 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .Physical And Chemical Properties Analysis

The molecular formula of 2-Debenzoyl Paclitaxel 2-Pentanoate is C45 H55 N O14 and the molecular weight is 833.92 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Identification and Analysis

2-Debenzoyl Paclitaxel 2-Pentanoate, a variant of Paclitaxel, has been studied for its unique characteristics and applications in scientific research. A notable study involves the identification of isocephalomannine, a closely related compound, in the presence of various isomers and alkali metal ion adducts in Paclitaxel active pharmaceutical ingredients. This research is crucial for the quality control and purity assessment of Paclitaxel formulations (Vivekanandan et al., 2006).

Drug-Tubulin Interaction and Microtubule Assembly

Investigations into the interactions of Paclitaxel derivatives with tubulin, the protein building block of microtubules, have been conducted. Studies such as the one by Sharma et al. (2013) have explored the role of specific groups in Paclitaxel, like the 2'-hydroxyl group, in drug-receptor interactions and their impact on tubulin assembly efficacy. This research helps to understand the molecular mechanisms of Paclitaxel and its analogs in stabilizing microtubules, a key action in their anticancer activity (Sharma et al., 2013).

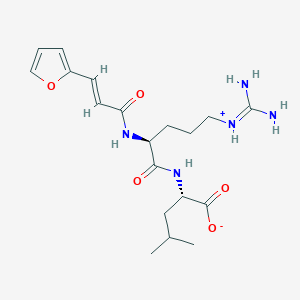

Biocatalysis and Derivative Synthesis

The synthesis and biocatalysis of Paclitaxel analogs, including 2-Debenzoyl Paclitaxel 2-Pentanoate, have been explored for the development of new anticancer agents. For instance, the study by Thornburg et al. (2017) demonstrates the enzymatic production of N-Debenzoyl-N-(2-furoyl)paclitaxel, showcasing the potential for creating novel Paclitaxel analogs with enhanced or specialized anticancer properties (Thornburg et al., 2017).

Metabolic Pathways and Drug Resistance

Research on the metabolic pathways of Paclitaxel and its analogs has been vital for understanding their pharmacokinetics and mechanisms of drug resistance. Studies like those conducted by Sajjad et al. (2012) provide insights into the uptake and retention of Paclitaxel analogs in tumor cells and their interactions with multidrug resistance mechanisms (Sajjad et al., 2012).

Structural Analysis and Conformation

Structural analysis of Paclitaxel and its derivatives when bound to microtubules, as researched by Li et al. (2000), contributes significantly to the understanding of how these compounds interact at the molecular level with their targets. This research is essential for designing more effective derivatives with improved binding and stability properties (Li et al., 2000).

Safety And Hazards

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPPXYNBYNRARE-IMIIKSCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445592 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Debenzoyl Paclitaxel 2-Pentanoate | |

CAS RN |

213767-22-7 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)